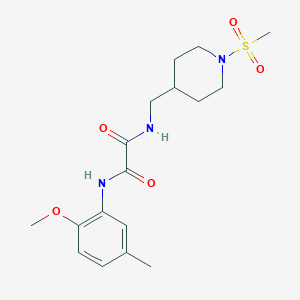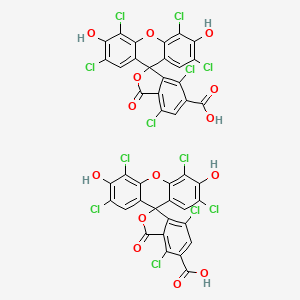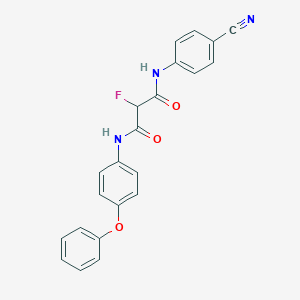
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, also known as ET-18-OCH3, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of acridine derivatives and has been shown to possess anticancer properties.
Aplicaciones Científicas De Investigación
Optoelectronic Device Enhancement
Designed and synthesized thiophene dyes, similar in structure to (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, have shown significant potential for enhancing nonlinear optical limiting, beneficial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Through a combination of the open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations, these dyes exhibit nonlinearity arising from a two-photon absorption process. The modifications in the band structure, as observed through DFT calculations, highlight the promising optical limiting performance of these chromophores in photonic and optoelectronic devices (Anandan et al., 2018).
Anticancer Activity
The synthesis and evaluation of heteroarylacrylonitriles have opened new avenues in the search for potential anticancer agents. For instance, compounds synthesized by incorporating triazoles or benzimidazoles at position 2 and various substituted furan, thiophene, or phenyl rings at position 3 of acrylonitrile have been tested for their cytotoxic potency across multiple human cancer cell lines. This research underscores the flexible substitution at position 2 for various nitrogen heterocyclics, and the sensitivity of position 3 to changes, revealing that specific structural configurations can significantly enhance anticancer activity. These findings suggest the potential of these compounds in developing novel anticancer therapies (Sa̧czewski et al., 2004).
Fluorescent Probes and Photonic Materials
A novel approach has been demonstrated in designing fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, showcasing a broad spectrum of fluorescent colors for potential application in photonic materials. These compounds, developed through three synthetic methods to introduce specific substituent combinations, exhibit multifunctional properties including good emission in solid phase and suspension. Their photophysical properties, such as large Stokes shifts, significant positive solvatochromism, and tunability of color and intensity, alongside their biological compatibility, make them suitable for bioimaging and photonic applications (Eltyshev et al., 2021).
Propiedades
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-3-16-7-9-17(10-8-16)20-14-25-21(24-20)18(12-22)13-23-19-6-4-5-15(2)11-19/h4-11,13-14,23H,3H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSBCLSQAZYYTN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)
![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)


![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)


![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)

![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)

![Tert-butyl N-[(3-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2858875.png)